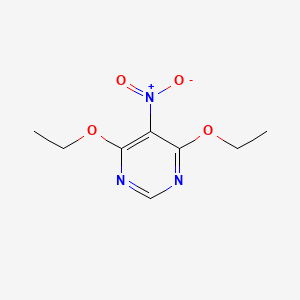

4,6-Diethoxy-5-nitropyrimidine

Description

Fundamental Principles of Pyrimidine (B1678525) Chemistry

Pyrimidine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring. evitachem.comoregonstate.edu As a diazine, it is structurally related to pyridine, pyrazine (B50134), and pyridazine. google.com The presence of two electronegative nitrogen atoms makes the pyrimidine ring electron-deficient, which significantly influences its chemical reactivity. clockss.org This electron deficiency is particularly pronounced at the carbon atoms at positions 2, 4, and 6, making them susceptible to nucleophilic attack. clockss.org

Significance of Nitropyrimidine Scaffolds in Modern Organic Synthesis

Nitropyrimidine scaffolds are highly valuable intermediates in modern organic synthesis due to the versatile reactivity imparted by the nitro group. patsnap.com The strong electron-withdrawing nature of the nitro group activates the pyrimidine ring, rendering the carbon atoms at positions 4 and 6 exceptionally prone to nucleophilic aromatic substitution (SNAr). Current time information in Bangalore, IN. This allows for the displacement of leaving groups, such as halides or even alkoxy groups, by a wide range of nucleophiles under relatively mild conditions. Current time information in Bangalore, IN.

Furthermore, the nitro group itself is a versatile functional group that can undergo reduction to an amino group. google.com This transformation is a key step in the synthesis of many biologically important molecules, as it introduces a nucleophilic amino group that can be used for further derivatization, including the construction of fused heterocyclic systems like purines and pteridines. bldpharm.comdss.go.th The development of nitro-substituted pyrimidines gained significant momentum in the mid-20th century as researchers began to explore these unique reactivity patterns for creating complex molecular architectures. patsnap.com

Historical Context and Research Trajectory of 4,6-Diethoxy-5-nitropyrimidine

This compound is a specific derivative of the pyrimidine family, identified by the CAS number 29939-36-4. evitachem.com Its structure features a central pyrimidine ring substituted with a nitro group at the C5 position and two ethoxy groups at the C4 and C6 positions.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 29939-36-4 | evitachem.com |

| Molecular Formula | C8H11N3O4 | Calculated |

| Molecular Weight | 213.19 g/mol | Calculated |

The synthetic pathway to 4,6-dialkoxy-5-nitropyrimidines typically begins with the nitration of a 4,6-dihydroxypyrimidine (B14393) precursor, followed by chlorination and subsequent alkoxylation. patsnap.com For the diethoxy variant, this would involve using sodium ethoxide as the nucleophile.

Research specifically investigating this compound was notably conducted in the early 1970s. A 1971 study published in The Journal of Organic Chemistry by B. E. Christensen and a collaborator, Stahl, examined the reaction of this compound with various hydrazines. This work, stemming from earlier research at Oregon State University, established that the reaction leads to the formation of 4-hydrazino-6-hydroxypyrimidines. oregonstate.edu An anomalous finding was that one of the ethoxy groups is displaced and hydrolyzed during the reaction, rather than a simple substitution of the remaining ethoxy group. oregonstate.edu

| Reactant | Reagent | Product | Source |

|---|---|---|---|

| This compound | Hydrazine (R-NHNH2, where R = H, CH3, C6H5) | 4-(R-hydrazino)-6-hydroxy-5-nitropyrimidine |

This specific reactivity highlights the compound's role as a chemical intermediate, where the combination of the activating nitro group and the nature of the alkoxy substituents dictates the reaction outcome. While less documented than its dimethoxy counterpart, the research on this compound provides a clear example of the complex substitution patterns that can occur in activated pyrimidine systems.

Structure

2D Structure

3D Structure

Properties

CAS No. |

29939-36-4 |

|---|---|

Molecular Formula |

C8H11N3O4 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

4,6-diethoxy-5-nitropyrimidine |

InChI |

InChI=1S/C8H11N3O4/c1-3-14-7-6(11(12)13)8(15-4-2)10-5-9-7/h5H,3-4H2,1-2H3 |

InChI Key |

KDDQOCPZJRYRCV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=NC=N1)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Diethoxy 5 Nitropyrimidine

Stepwise Synthesis from Non-Heterocyclic Precursors

The formation of 4,6-diethoxy-5-nitropyrimidine from basic, non-ring-structured starting materials is a common and well-documented approach. This method builds the pyrimidine (B1678525) ring system through a series of reactions, carefully introducing the required substituents at each stage.

Multistep Preparations Involving Malonate Derivatives

A foundational strategy for the synthesis of the pyrimidine core relies on the use of diethyl malonate and its derivatives. This approach involves a sequence of nitration, cyclization, chlorination, and finally, alkoxylation to arrive at the target compound.

There are two primary junctures at which the nitro group can be introduced. One method involves the nitration of diethyl malonate as an initial step, prior to the formation of the pyrimidine ring. A patent for a similar synthesis describes the use of concentrated or fuming nitric acid for this purpose.

Alternatively, and more commonly described, the pyrimidine ring is first constructed, and the nitration is performed on the resulting 4,6-dihydroxypyrimidine (B14393) intermediate. patsnap.comoregonstate.edu This is typically achieved using a mixture of a nitrating agent, such as red fuming nitric acid or concentrated nitric acid, in the presence of a strong acid like sulfuric acid or glacial acetic acid. patsnap.comoregonstate.edu For instance, 4,6-dihydroxypyrimidine can be treated with a mixture of concentrated nitric acid and concentrated sulfuric acid under ice-bath conditions to yield 4,6-dihydroxy-5-nitropyrimidine (B14392) in approximately 70% yield. patsnap.com

The assembly of the pyrimidine core is a crucial step that involves the condensation of a malonate derivative with a source of the N-C-N fragment of the pyrimidine ring. A widely used method involves the reaction of diethyl malonate with formamide (B127407) in the presence of a base, such as sodium ethoxide in an ethanol (B145695) solution, to yield 4,6-dihydroxypyrimidine. patsnap.comoregonstate.edusmolecule.com In a similar fashion, substituted malonic acid diesters can be condensed with guanidine (B92328) in the presence of excess sodium ethoxide to form 2-amino-4,6-dihydroxypyrimidines. researchgate.net

| Reactants | Base/Solvent | Product | Reference |

| Diethyl malonate, Formamide | Sodium ethoxide/Ethanol | 4,6-Dihydroxypyrimidine | patsnap.comoregonstate.edu |

| Monosubstituted malonic acid diesters, Guanidine | Sodium ethoxide | 2-Amino-4,6-dihydroxypyrimidines | researchgate.net |

| Diethyl malonate, Acetamidine hydrochloride | Sodium methoxide (B1231860)/Methanol | 4,6-Dihydroxy-2-methylpyrimidine | patsnap.com |

The final step in the synthesis of this compound is the introduction of the two ethoxy groups. This is accomplished through a nucleophilic aromatic substitution reaction on the key intermediate, 4,6-dichloro-5-nitropyrimidine (B16160). The reaction is carried out by treating the dichloro-pyrimidine with a solution of sodium ethoxide in ethanol. oregonstate.edu This process involves the displacement of the two chlorine atoms by the ethoxide nucleophile. A study describes the successful synthesis of this compound by adding an ethanolic solution of sodium ethoxide to a solution of 4,6-dichloro-5-nitropyrimidine in ethanol, resulting in a 73% yield after two hours of stirring. oregonstate.edu The analogous reaction with sodium methoxide to produce 4,6-dimethoxy-5-nitropyrimidine (B100634) further supports the viability of this alkoxylation method. oregonstate.edu

| Starting Material | Reagent/Solvent | Product | Yield | Reference |

| 4,6-Dichloro-5-nitropyrimidine | Sodium ethoxide/Ethanol | This compound | 73% | oregonstate.edu |

| 4,6-Dichloro-5-nitropyrimidine | Sodium methoxide/Anhydrous methanol | 4-Chloro-6-methoxy-5-nitropyrimidine | - | ambeed.com |

To facilitate the introduction of the ethoxy groups, the hydroxyl groups of the 4,6-dihydroxy-5-nitropyrimidine intermediate must first be converted to a more reactive leaving group. This is achieved through chlorination, which transforms the dihydroxy-pyrimidine into 4,6-dichloro-5-nitropyrimidine. patsnap.comoregonstate.educhemicalbook.com The most common reagent for this transformation is phosphorus oxychloride (POCl₃). patsnap.comoregonstate.educhemicalbook.com The reaction is often carried out by heating the dihydroxy-pyrimidine in an excess of phosphorus oxychloride, sometimes with the addition of a tertiary amine catalyst such as N,N-dimethylaniline or N,N-diethylaniline to accelerate the reaction. patsnap.comoregonstate.edu This chlorination step is critical as it activates the pyrimidine ring for the subsequent nucleophilic substitution with sodium ethoxide.

Utilization of Key Pyrimidine Intermediates

The synthesis of this compound is heavily reliant on the effective formation and reaction of key pyrimidine intermediates. The two most prominent intermediates in this synthetic pathway are 4,6-dihydroxy-5-nitropyrimidine and 4,6-dichloro-5-nitropyrimidine.

The initial cyclization and subsequent nitration (or vice versa) lead to the formation of 4,6-dihydroxy-5-nitropyrimidine . This stable intermediate serves as the direct precursor for the next crucial step.

The chlorination of 4,6-dihydroxy-5-nitropyrimidine provides 4,6-dichloro-5-nitropyrimidine . This di-chloro derivative is a highly reactive intermediate due to the electron-withdrawing nature of the nitro group and the two chlorine atoms, making the 4 and 6 positions susceptible to nucleophilic attack. It is the immediate precursor to the final product, readily undergoing nucleophilic substitution with ethoxide ions to yield this compound. The synthesis of various other substituted pyrimidines also proceeds through this versatile intermediate. patsnap.comchemicalbook.com

Strategic Synthetic Approaches

Solid-phase synthesis offers a powerful strategy for the generation of pyrimidine-based compound libraries, which is advantageous for medicinal chemistry and drug discovery. acs.org The core of this technique involves anchoring a pyrimidine building block to a polymer resin and subsequently performing chemical modifications.

4,6-Dichloro-5-nitropyrimidine is an excellent starting material for solid-phase synthesis. mdpi.comacs.orgtandfonline.com In a typical approach, the synthesis begins by coupling the Rink amide resin to 4,6-dichloro-5-nitropyrimidine. acs.org One of the chlorine atoms reacts with the amine group on the resin, immobilizing the pyrimidine scaffold. The remaining chlorine at the other position (C4 or C6) is then available for substitution with a variety of nucleophiles. acs.orgtandfonline.com For the synthesis of a diethoxy derivative, this step would be challenging, as the nucleophile (ethoxide) would likely be introduced before attachment to the resin or would require specific protecting group strategies. More commonly, the second chlorine is displaced by various amines to build diversity. tandfonline.comtandfonline.com This methodology highlights the versatility of the halogenated nitropyrimidine scaffold in combinatorial chemistry, even if the direct solid-phase synthesis of the title compound is not the primary example.

One-pot multicomponent reactions are highly valued in modern organic synthesis for their efficiency, reduced waste, and operational simplicity. While a specific one-pot reaction for this compound is not prominently documented, related strategies for similar structures underscore the potential of this approach.

For instance, research into the synthesis of symmetric 4,6-dialkylamino-5-nitropyrimidines has demonstrated a surprising and efficient one-pot process. chemrxiv.orgrsc.org Investigators found that reacting a 6-alkoxy-4-chloro-5-nitropyrimidine intermediate with a primary amine did not stop at the expected monosubstitution product. Instead, the reaction proceeded to displace the alkoxy group as well, yielding a symmetrically disubstituted di-amino product under mild conditions. chemrxiv.orgrsc.orgugr.es This unexpected reactivity, where an alkoxy group acts as a leaving group, suggests that carefully designed one-pot sequences starting from 4,6-dichloro-5-nitropyrimidine could potentially be developed for efficient synthesis of asymmetrically or symmetrically substituted pyrimidines.

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side products. Key parameters that are manipulated include the choice of base, solvent, temperature, and reaction time.

In the synthesis from 4,6-dichloro-5-nitropyrimidine, the choice of base is important. Strong, non-nucleophilic bases like DBU are used when a controlled, monosubstitution is desired. chemrxiv.orgrsc.org For complete disubstitution to the diethoxy product, a nucleophilic base like sodium ethoxide is used in excess. The solvent plays a crucial role; ethanol is the ideal choice as it serves as both the solvent and the source of the ethoxide nucleophile (in the presence of sodium).

Temperature is another key variable. The initial substitution of a chlorine atom can often be performed at a lower temperature (e.g., 0 °C to room temperature), while the substitution of the second, less reactive site may require heating or reflux to ensure the reaction goes to completion. chemrxiv.orgrsc.org Optimization studies on related 5-fluoro-4,6-dialkoxypyrimidines for biological applications also emphasize the importance of refining these parameters to improve efficacy and yield. researchgate.net

Table 2: Parameter Optimization Considerations

| Parameter | Objective | Typical Conditions/Considerations |

| Base | Control reactivity, deprotonate alcohol | NaOEt (for disubstitution), DBU (for controlled monosubstitution) |

| Solvent | Solubilize reactants, participate in reaction | Ethanol (serves as solvent and reagent source) |

| Temperature | Control reaction rate, overcome activation energy | 0 °C to reflux, depending on desired substitution level |

| Stoichiometry | Ensure complete reaction | >2 equivalents of ethoxide for complete disubstitution |

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound from its chlorinated precursor is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The mechanism of SNAr reactions on electron-poor aromatic rings is well-studied and generally proceeds via a two-step addition-elimination pathway. scirp.orgmasterorganicchemistry.com

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (ethoxide ion, EtO⁻) on one of the electron-deficient carbon atoms (C4 or C6) of the pyrimidine ring. This step is facilitated by the strong electron-withdrawing nitro group at C5, which delocalizes the incoming negative charge. This attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comthieme-connect.com

Leaving Group Departure: In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group (a chloride ion). This step is typically fast. The process is then repeated at the second chlorinated position to yield the final diethoxy product.

The rate of SNAr reactions is influenced by several factors. The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex. masterorganicchemistry.com The exceptional reactivity of the pyrimidine core in this case is due to:

Ring Activation: The inherent electron-deficient nature of the pyrimidine ring, compounded by the powerful inductive and resonance effects of the C5-nitro group, makes the ring highly electrophilic. scirp.orgmasterorganicchemistry.com

Leaving Group Ability: While fluoride (B91410) is often the best leaving group in SNAr reactions due to its high electronegativity which enhances the electrophilicity of the carbon center, chloride is also a very effective leaving group in these activated systems. masterorganicchemistry.com

Reaction Pathway: Recent studies have explored whether these reactions are strictly stepwise or if they can be concerted. While the stepwise mechanism involving a distinct Meisenheimer intermediate is widely accepted, some SNAr reactions can exist on a mechanistic continuum, with borderline or concerted pathways possible under specific conditions. chemrxiv.orgrsc.org For the reaction of ethoxide with 4,6-dichloro-5-nitropyrimidine, the stepwise mechanism is the most probable pathway.

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Pathways

The SNAr mechanism is fundamental to the synthesis of this compound from its halogenated precursors. This pathway is favored due to the pyrimidine ring's inherent electron deficiency, which is further amplified by the strongly electron-withdrawing nitro group at the C-5 position. numberanalytics.com The mechanism generally proceeds in a two-step addition-elimination process. numberanalytics.comfrontiersin.org

A critical feature of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comnumberanalytics.com In the synthesis of this compound, the nucleophilic attack of an ethoxide ion on the C-4 or C-6 position of 4,6-dichloro-5-nitropyrimidine leads to the formation of this complex. The negative charge of the intermediate is delocalized across the pyrimidine ring and, most importantly, onto the oxygen atoms of the nitro group. numberanalytics.com This delocalization significantly stabilizes the complex, thereby lowering the activation energy for its formation, which is often the rate-determining step of the reaction. numberanalytics.com

While Meisenheimer complexes have long been considered essential intermediates in SNAr reactions, recent computational and experimental studies have sparked a debate about their precise role. researchgate.netresearchgate.net Some research suggests that in certain SNAr reactions, the process may be concerted, with the Meisenheimer complex representing a transition state rather than a distinct, trappable intermediate. researchgate.netchemrxiv.org However, for highly activated systems like nitropyrimidines, the formation of a stable Meisenheimer complex is a widely accepted model for the reaction pathway. frontiersin.orgrhhz.net

The nature of the leaving group is a determining factor in the success and conditions of SNAr reactions. numberanalytics.comnumberanalytics.com In the synthesis of substituted nitropyrimidines, halides and alkoxides are common leaving groups, and their relative efficacies have been the subject of detailed studies.

Typically, in SNAr reactions, the leaving group ability is related to the stability of the departing anion, with weaker bases being better leaving groups. The generally accepted order of leaving group ability for halides is F > Cl ≈ Br > I. researchgate.net

Recent research on 6-alkoxy-4-chloro-5-nitropyrimidines has provided direct comparisons between halides and alkoxides as leaving groups on the same pyrimidine ring. rsc.orgchemrxiv.org When these compounds react with primary amines, the chlorine atom is preferentially substituted, indicating it is a better leaving group than the alkoxy group under these conditions. chemrxiv.orgchemrxiv.org This is expected, as chloride is a weaker base than an alkoxide. However, it was unexpectedly found that under mild conditions, a second substitution could occur where the alkoxy group was also displaced by the amine, leading to a symmetrically disubstituted product. rsc.orgchemrxiv.org This demonstrates that while alkoxides are generally considered poor leaving groups, their departure from an activated nitro-pyrimidine ring is feasible. chemrxiv.org

| Starting Material | Nucleophile | Primary Leaving Group | Secondary Leaving Group | Observation |

|---|---|---|---|---|

| 4,6-dichloro-5-nitropyrimidine | Ethanol/Ethoxide | Chloride | Chloride | Standard synthesis where both chlorine atoms are displaced by ethoxide. chemrxiv.org |

| 6-alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | Chloride | Alkoxide | Sequential substitution occurs, with the chlorine atom being the more efficient leaving group, followed by the displacement of the alkoxy group. rsc.orgchemrxiv.org |

Regioselectivity and Stereochemical Control in Synthetic Transformations

Regioselectivity is a key consideration in the synthesis of substituted pyrimidines. For this compound, the most critical regiochemical step is the initial nitration of the pyrimidine precursor. The nitration of 4,6-dihydroxypyrimidine occurs selectively at the C-5 position, which is electronically activated for electrophilic attack. smolecule.com

Once the 5-nitro group is in place, it dictates the regioselectivity of subsequent nucleophilic substitutions. The powerful electron-withdrawing nature of the nitro group activates the C-4 and C-6 positions for SNAr. In the case of the precursor 4,6-dichloro-5-nitropyrimidine, the C-4 and C-6 positions are chemically equivalent. Therefore, the first substitution by an ethoxide ion can occur at either position without distinction. The introduction of the first ethoxy group does not significantly alter the reactivity of the remaining chloro-substituted position, allowing for a straightforward disubstitution to yield the symmetric 4,6-diethoxy product.

Studies on related 2,4-dichloro-5-substituted pyrimidines have shown that the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. researchgate.net However, this regioselectivity can be reversed by using specific nucleophiles, such as tertiary amines, which can direct substitution to the C-2 position. researchgate.net For the synthesis of this compound from its corresponding dichloro-precursor, this C-2 versus C-4/C-6 competition is not a factor.

Stereochemical control is not a relevant factor in the synthesis of this compound itself, as the molecule is achiral and does not possess any stereocenters. The synthetic transformations involve reactions at planar aromatic centers, and no chiral products are formed.

Reactivity and Derivatization Chemistry of 4,6 Diethoxy 5 Nitropyrimidine

Electronic Structure and Reactivity Profiles

The chemical behavior of 4,6-diethoxy-5-nitropyrimidine is fundamentally dictated by the electronic interplay between the pyrimidine (B1678525) core and its substituents: two electron-donating ethoxy groups and a strongly electron-withdrawing nitro group. This arrangement of functional groups establishes a distinct pattern of electron density and reactivity across the heterocyclic ring.

The pyrimidine ring is inherently an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. The substituents at the C4, C5, and C6 positions significantly modulate this electronic landscape. The nitro group at the C5 position is a powerful electron-withdrawing group, both through inductive and resonance effects. It substantially decreases the electron density of the entire pyrimidine ring, a phenomenon that has been corroborated by computational studies on analogous nitro-substituted heterocycles. This deactivation makes the ring less susceptible to electrophilic attack.

Conversely, the ethoxy groups at the C4 and C6 positions are electron-donating, primarily through the resonance effect where the oxygen lone pairs can delocalize into the pyrimidine ring. However, the potent electron-withdrawing nature of the C5-nitro group overrides the donating effect of the ethoxy groups, resulting in a net electron-deficient ring. This electronic push-pull system creates a highly polarized molecule. Computational analyses, such as Mulliken population analysis on similar substituted pyrimidines, suggest that the carbon atoms at the C4 and C6 positions, which are ortho and para to the nitro group, bear a significant partial positive charge. This makes them highly susceptible to nucleophilic attack.

Table 1: Influence of Substituents on the Electronic Properties of the Pyrimidine Ring

| Substituent | Position | Electronic Effect | Impact on Ring Electron Density |

| Nitro (-NO₂) | C5 | Electron-withdrawing (strong) | Overall decrease |

| Ethoxy (-OEt) | C4, C6 | Electron-donating (moderate) | Localized increase, but overridden by the nitro group |

The electronic distribution described above directly translates to a differential reactivity of the carbon atoms within the pyrimidine ring.

Nucleophilic Attack:

The pyrimidine ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The order of reactivity for the different positions is as follows:

C4 and C6: These positions are the most electrophilic and, therefore, the primary sites for nucleophilic attack. They are located ortho and para to the strongly deactivating nitro group, which can stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.

C2: This position is less activated towards nucleophiles compared to C4 and C6. While still part of an electron-deficient ring, it does not benefit from the same degree of resonance stabilization of the intermediate by the C5-nitro group.

C5: This position is the least likely to undergo direct nucleophilic attack on the carbon atom itself, as it is the site of the electron-withdrawing nitro group.

Electrophilic Attack:

The pyrimidine ring in this compound is strongly deactivated towards electrophilic aromatic substitution. The potent electron-withdrawing nature of the nitro group, compounded by the inherent electron deficiency of the pyrimidine ring, makes reactions with electrophiles very difficult to achieve under standard conditions.

Table 2: Predicted Reactivity of Pyrimidine Ring Positions

| Ring Position | Reactivity towards Nucleophiles | Reactivity towards Electrophiles |

| C2 | Low | Very Low |

| C4 | High | Very Low |

| C5 | Very Low (on carbon) | Very Low |

| C6 | High | Very Low |

Transformations of the Nitro Group

The nitro group at the C5 position is a key functional handle for the derivatization of this compound. It can undergo reduction to an amino group or, in some cases, be displaced.

The reduction of the nitro group to a primary amine is a common and synthetically useful transformation, yielding 5-amino-4,6-diethoxypyrimidine. This reaction can be accomplished using a variety of reducing agents, with catalytic hydrogenation being a prevalent method.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Typical Conditions | Notes |

| H₂, Pd/C | Ethanol (B145695) or Ethyl Acetate, room temperature and pressure | A clean and efficient method, often providing high yields. |

| H₂, Raney Ni | Ethanol, room temperature and pressure | An alternative catalyst to Pd/C. |

| SnCl₂·2H₂O | Ethanol or HCl, reflux | A classic method for nitro group reduction. |

| Fe, HCl/Acetic Acid | Reflux | A cost-effective and widely used method in industrial settings. |

The resulting 5-amino-4,6-diethoxypyrimidine is a versatile intermediate for the synthesis of various fused heterocyclic systems, such as purines and pyrimidopyrimidines.

While less common than reduction, the direct nucleophilic displacement of the nitro group from an activated aromatic ring can occur under specific conditions. In the context of 5-nitropyrimidines, this reaction is not as prevalent as the displacement of other leaving groups like halogens. However, instances of ipso-substitution of a nitro group have been reported in other nitro-activated heterocyclic systems, suggesting it may be a feasible, albeit challenging, transformation for this compound with potent nucleophiles.

Reactions Involving the Ethoxy Substituents

The ethoxy groups at the C4 and C6 positions, while being electron-donating, can also act as leaving groups in nucleophilic aromatic substitution reactions, particularly due to the strong activation provided by the C5-nitro group. This reactivity allows for the introduction of a variety of substituents at these positions.

One of the most notable reactions is the displacement of the ethoxy groups by amines (aminolysis). Studies on analogous 6-alkoxy-4-chloro-5-nitropyrimidines have shown that alkoxy groups can be readily displaced by primary amines, often at room temperature. This suggests that this compound can react with various amines to furnish the corresponding 4,6-diamino-5-nitropyrimidine derivatives. The reaction likely proceeds through a Meisenheimer intermediate.

Hydrolysis of the ethoxy groups is another potential transformation. The treatment of 2,4-diethoxypyrimidine with alkali has been shown to result in the hydrolysis of one of the ethoxy groups to a carbonyl function. A similar reaction could be anticipated for this compound under appropriate basic or acidic conditions, leading to the formation of the corresponding pyrimidinone derivatives.

Table 4: Summary of Key Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Nitro Group Reduction | H₂/Pd/C, SnCl₂, Fe/HCl | 5-Amino-4,6-diethoxypyrimidine |

| Aminolysis of Ethoxy Groups | Primary or secondary amines | 4,6-Diamino-5-nitropyrimidine derivatives |

| Hydrolysis of Ethoxy Groups | Aqueous acid or base | 4-Ethoxy-6-hydroxy-5-nitropyrimidine or 4,6-dihydroxy-5-nitropyrimidine (B14392) |

Cleavage and Exchange Reactions of Alkoxy Groups

The cleavage of the ethoxy groups can be achieved under various conditions, often involving strong nucleophiles or acidic/basic hydrolysis. While specific studies on the hydrolysis of this compound are not extensively detailed in the provided search results, the general principles of alkoxy-pyrimidine chemistry suggest that acidic or basic conditions would lead to the corresponding hydroxypyrimidines.

Alkoxy exchange reactions, where one alkoxy group is replaced by another, are also plausible. These reactions are typically driven by the use of a different alcohol in the presence of a suitable catalyst or by utilizing the sodium salt of the desired alcohol.

Selective and Symmetric Aminolysis of Ethoxy Moieties

A significant area of research has been the aminolysis of alkoxy groups in related 4,6-disubstituted-5-nitropyrimidines. Studies on 6-alkoxy-4-chloro-5-nitropyrimidines have revealed unexpected reactivity with primary amines. Instead of the anticipated monosubstitution product, a disubstitution reaction occurs, yielding symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines. This suggests that the initial amino-substituted product is more reactive towards further aminolysis than the starting chloro-alkoxy derivative.

This unexpected reactivity has been developed into a synthetic route for symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions. The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has been shown to produce disubstituted dialkyl/arylamine pyrimidines, rather than the expected 6-alkoxy-4-alkylamine-5-nitropyrimidines. Computational studies suggest that the formation of pre-reactive molecular complexes and Meisenheimer complexes may facilitate this unusual reaction pathway.

| Starting Material | Reagent | Product |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine | 4,6-Dialkyl/arylamino-5-nitropyrimidine |

| 4,6-Dichloro-5-nitropyrimidine (B16160) | Primary Amine (strong conditions) | 4,6-Dialkyl/arylamino-5-nitropyrimidine |

Ring Transformations and Rearrangement Processes

The pyrimidine ring, particularly when activated by a nitro group, can undergo fascinating ring transformations and rearrangements, leading to the formation of different heterocyclic systems.

Degenerate Ring Transformations in Pyrimidine Systems

Degenerate ring transformations are reactions where the pyrimidine ring is opened and then reclosed to regenerate a pyrimidine ring, but with the incorporation of atoms from the reacting nucleophile. Research on 5-nitropyrimidine (B80762) itself has shown that it can undergo such transformations. For instance, the reaction of 5-nitropyrimidine with amidines can lead to the formation of 2-substituted 5-nitropyrimidines. These reactions can proceed through different mechanisms, including an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism.

While specific examples involving this compound are not detailed, the precedent set by the parent 5-nitropyrimidine suggests that the diethoxy derivative could potentially undergo similar transformations with appropriate nucleophiles, leading to the exchange of ring atoms.

Intramolecular Rearrangements of Pyrimidine Derivatives

Intramolecular rearrangements are another facet of pyrimidine chemistry. One of the well-known rearrangements in nitrogen-containing heterocycles is the Dimroth rearrangement. This typically involves the isomerization of a heterocyclic compound where an endocyclic and an exocyclic heteroatom switch places. This rearrangement often proceeds through a ring-opening/ring-closure sequence. For pyrimidines, this can be seen in the conversion of 1-alkyl-2-iminopyrimidines to 2-(alkylamino)pyrimidines.

Although a direct example of a Dimroth rearrangement for a this compound derivative was not found in the provided search results, the general propensity for substituted pyrimidines to undergo such rearrangements suggests it as a potential reaction pathway for suitably substituted derivatives of the title compound.

Advanced Functionalization Strategies

Beyond the modification of the ethoxy groups, the activated pyrimidine ring of this compound is a platform for introducing a variety of other functional groups, particularly those containing heteroatoms.

Introduction of Diverse Heteroatomic Substituents

The introduction of heteroatomic substituents other than nitrogen has been explored in related pyrimidine systems. The reaction of chloropyrimidines with sulfur and selenium nucleophiles has been shown to be an effective method for synthesizing pyrimidines bearing these heteroatoms. For example, symmetrical bis(4,6-dimethyl-2-pyrimidyl)dichalcogenides have been synthesized by reacting 4,6-dimethyl-2-chloropyrimidine with dichalcogenide ions.

Furthermore, the synthesis of 4,6-disubstituted pyrimidine-2-thiols has been achieved through the cycloaddition of α,β-unsaturated carbonyl compounds with thiourea. These thiopyrimidines can then be further functionalized. Given the reactivity of the 4- and 6-positions in this compound towards nucleophiles, it is highly probable that reactions with sulfur, selenium, and potentially other heteroatomic nucleophiles could lead to the corresponding disubstituted products, expanding the chemical space accessible from this starting material.

| Reagent Type | Potential Product |

| Thiolates (R-S⁻) | 4,6-Bis(alkyl/arylthio)-5-nitropyrimidine |

| Selenides (R-Se⁻) | 4,6-Bis(alkyl/arylselanyl)-5-nitropyrimidine |

| Alkoxides (R'-O⁻) | 4,6-Dialkoxy-5-nitropyrimidine (Alkoxy Exchange) |

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Chemistry)

The formation of carbon-carbon bonds on the pyrimidine core is a crucial transformation for the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Heck reactions, are powerful tools for achieving such transformations. However, a comprehensive review of the scientific literature reveals a notable lack of specific examples of these reactions being successfully applied to this compound.

The electron-withdrawing nature of the nitro group at the C5 position, combined with the electron-donating effect of the two ethoxy groups at the C4 and C6 positions, significantly influences the electronic properties of the pyrimidine ring. This unique substitution pattern can present challenges for standard cross-coupling protocols. The high electron density of the ring may render it less susceptible to oxidative addition, a key step in many palladium-catalyzed cycles. Furthermore, the nitro group itself can be sensitive to the reductive conditions sometimes employed in these reactions, potentially leading to undesired side reactions or decomposition of the starting material.

While there is extensive literature on the cross-coupling of other substituted pyrimidines, particularly halopyrimidines, this knowledge is not directly transferable to this compound. The absence of a suitable leaving group, such as a halogen, at the positions where C-C bond formation is desired (typically C2, C4, or C6) is a primary obstacle. Direct C-H activation and coupling is a theoretical possibility, but no documented instances of this approach have been reported for this specific substrate.

Due to the lack of available research data, a detailed discussion of specific cross-coupling reactions and the corresponding data tables for this compound cannot be provided at this time. Further research is required to explore the feasibility of applying modern cross-coupling methodologies to this particular pyrimidine derivative and to determine the optimal conditions for achieving efficient carbon-carbon bond formation.

Spectroscopic and Computational Characterization of 4,6 Diethoxy 5 Nitropyrimidine and Its Analogues

Comprehensive Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide the primary means for determining the structure of a molecule. Each method probes different aspects of the molecular framework and its constituent atoms, offering complementary pieces of evidence for a conclusive structural assignment.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The predicted NMR spectra for 4,6-diethoxy-5-nitropyrimidine are based on the analysis of its functional groups and comparison with similar structures.

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. The pyrimidine (B1678525) ring contains a single proton at the C-2 position, which should appear as a sharp singlet in the downfield region (typically δ 8.5-9.0 ppm) due to the deshielding effects of the adjacent nitrogen atoms. The two ethoxy groups are chemically equivalent, leading to a single set of signals. The methylene (B1212753) protons (-OCH₂-) would present as a quartet, coupled to the adjacent methyl protons, likely in the δ 4.4-4.7 ppm range. The terminal methyl protons (-CH₃) would appear as a triplet, coupled to the methylene protons, in the more upfield region of δ 1.3-1.5 ppm.

¹³C NMR: The carbon NMR spectrum would provide insight into the electronic environment of each carbon atom. The C-4 and C-6 carbons, being equivalent and bonded to electronegative oxygen atoms, are predicted to resonate significantly downfield, likely in the δ 160-165 ppm range. The C-2 carbon, situated between two nitrogen atoms, would also be found downfield, estimated around δ 155-158 ppm. The C-5 carbon, bearing the nitro group, is expected at a lower chemical shift, approximately δ 125-130 ppm. The ethoxy group carbons would appear in the upfield region, with the methylene (-OCH₂-) carbon around δ 65-70 ppm and the methyl (-CH₃) carbon around δ 14-16 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms. The pyrimidine ring nitrogens (N-1 and N-3) would have distinct chemical shifts. The nitrogen atom of the nitro group would exhibit a characteristic chemical shift significantly downfield, often in the range of δ 350-380 ppm (relative to CH₃NO₂), confirming the presence of this functional group.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H-2 | ¹H | 8.5 - 9.0 | Singlet (s) | Proton on pyrimidine ring between N atoms. |

| -OCH₂- | ¹H | 4.4 - 4.7 | Quartet (q) | Methylene protons of the ethoxy groups. |

| -CH₃ | ¹H | 1.3 - 1.5 | Triplet (t) | Methyl protons of the ethoxy groups. |

| C-4, C-6 | ¹³C | 160 - 165 | Singlet | Equivalent carbons attached to ethoxy groups. |

| C-2 | ¹³C | 155 - 158 | Singlet | Carbon between two ring nitrogen atoms. |

| C-5 | ¹³C | 125 - 130 | Singlet | Carbon attached to the nitro group. |

| -OCH₂- | ¹³C | 65 - 70 | Singlet | Methylene carbons of the ethoxy groups. |

| -CH₃ | ¹³C | 14 - 16 | Singlet | Methyl carbons of the ethoxy groups. |

| N-1, N-3 | ¹⁵N | Varies | - | Pyrimidine ring nitrogens. |

| -NO₂ | ¹⁵N | 350 - 380 | - | Nitro group nitrogen. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

The most diagnostic peaks would be those corresponding to the nitro group. The asymmetric stretching vibration (ν_as(NO₂)) is expected to produce a strong band in the IR spectrum between 1520 and 1560 cm⁻¹. The symmetric stretching vibration (ν_s(NO₂)) would appear as another strong band between 1340 and 1370 cm⁻¹. sigmaaldrich.com

The pyrimidine ring itself will have a series of characteristic stretching vibrations (ν(C=N), ν(C=C)) in the 1600-1400 cm⁻¹ region. The C-O stretching vibrations of the two ethoxy groups are expected to produce strong bands in the 1250-1000 cm⁻¹ range. Aliphatic C-H stretching from the ethyl groups will be visible in the 3000-2850 cm⁻¹ region. Other deformation and bending modes for the nitro group (scissoring, wagging) and the pyrimidine ring would appear in the fingerprint region (< 1000 cm⁻¹).

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | -CH₃, -CH₂- (ethoxy) | 2850 - 3000 | Medium-Strong |

| C=N / C=C Stretch | Pyrimidine Ring | 1400 - 1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | -NO₂ | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1340 - 1370 | Strong |

| C-O Stretch | Ether (-OCH₂-) | 1000 - 1250 | Strong |

| NO₂ Bending/Wagging | -NO₂ | 700 - 900 | Medium |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. The molecular weight of this compound is 213.20 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 213.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways, primarily involving the labile nitro and ethoxy substituents.

Loss of an Ethyl Radical: Alpha-cleavage of an ethoxy group could lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment ion at m/z = 184.

Loss of an Ethoxy Radical: Cleavage of the C-O bond could result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), yielding an ion at m/z = 168.

Loss of Ethylene (B1197577): A common fragmentation for ethers is a rearrangement followed by the elimination of a neutral alkene. Loss of ethylene (CH₂=CH₂, 28 Da) would produce a fragment at m/z = 185.

Nitro Group Fragmentation: The nitro group can fragment by loss of NO (30 Da) to give a peak at m/z = 183, or by loss of NO₂ (46 Da) to give a peak at m/z = 167.

These fragmentation pathways provide corroborating evidence for the presence and connectivity of the substituent groups on the pyrimidine core.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss | Mass of Loss (Da) |

| 213 | [M]⁺˙ (Molecular Ion) | - | 0 |

| 184 | [M - C₂H₅]⁺ | •C₂H₅ | 29 |

| 183 | [M - NO]⁺˙ | •NO | 30 |

| 168 | [M - OC₂H₅]⁺ | •OC₂H₅ | 45 |

| 167 | [M - NO₂]⁺ | •NO₂ | 46 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net Although a crystal structure for this compound is not publicly available, analysis of related structures, such as 2-amino-4,6-dimethoxy-5-nitropyrimidine researchgate.net and 4,6-dichloro-5-methoxypyrimidine (B156074) researchgate.net, allows for an informed discussion of its expected solid-state conformation.

A crystallographic study would confirm the planarity of the pyrimidine ring. It would also reveal the precise orientation of the ethoxy and nitro substituents relative to the ring. Of particular interest would be the torsion angle of the C-NO₂ bond, which indicates the degree of conjugation between the nitro group and the pyrimidine ring. Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds and potential π-π stacking between pyrimidine rings, would also be elucidated, providing critical insights into the crystal packing and solid-state properties of the material.

Theoretical and Computational Investigations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. It allows for the prediction of molecular properties and provides a deeper understanding of electronic structure and reactivity. mdpi.com

DFT calculations, commonly performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to model this compound. researchgate.net Such studies yield a wealth of information.

Optimized Geometry: DFT can calculate the lowest-energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These can be compared with experimental X-ray data if available. Calculations on similar nitroaromatic systems have shown that the nitro group may be twisted slightly out of the plane of the ring to minimize steric hindrance. nih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output. These theoretical frequencies can be scaled and compared directly with experimental IR and Raman spectra to aid in the assignment of complex vibrational modes.

Electronic Properties: DFT provides crucial insights into the electronic nature of the molecule. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is fundamental. The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic excitation energy. For a molecule like this, the HOMO is expected to have significant contributions from the ethoxy groups and the pyrimidine ring, while the LUMO is likely to be localized over the electron-deficient pyrimidine ring and the nitro group.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and ethoxy groups and the ring nitrogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 4: Typical Parameters Obtainable from DFT Studies for this compound

| Parameter | Significance |

| Optimized Bond Lengths/Angles | Provides the theoretical 3D structure of the molecule. |

| Rotational Barriers | Energy required to rotate substituents (e.g., nitro group). nih.gov |

| Calculated Vibrational Frequencies | Corroborates experimental IR and Raman spectra. |

| HOMO/LUMO Energies | Relates to ionization potential, electron affinity, and reactivity. |

| HOMO-LUMO Energy Gap | Indicates electronic stability and the energy of the first electronic transition. |

| Molecular Electrostatic Potential | Maps electron-rich and electron-poor regions, predicting sites of interaction. |

| Mulliken/NBO Charges | Quantifies the partial charge on each atom in the molecule. |

Through this combined spectroscopic and computational approach, a detailed and scientifically rigorous understanding of the structure and electronic properties of this compound can be achieved, laying the groundwork for further investigation into its chemical reactivity and potential utility.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations serve as a powerful tool to elucidate the intricate details of reaction mechanisms, providing insights into the energetics and geometries of transient species such as transition states and intermediates. In the context of this compound and its analogues, computational studies have been instrumental in understanding their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

A significant computational study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has shed light on the mechanistic pathways that are highly relevant to this compound. chemrxiv.org This research demonstrated that the reaction proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex, which is a key intermediate in SNAr reactions. The calculations, performed at the M06-2X/6-31G* level of theory with solvation effects included, revealed the presence of pre-reactive molecular complexes that precede the transition state, a phenomenon not commonly reported in SNAr reactions. chemrxiv.orgnih.gov

These pre-reactive complexes are stabilized by non-covalent interactions and their formation can facilitate the subsequent reaction by properly orienting the reactants. The transition state for the nucleophilic attack of the amine on the pyrimidine ring was identified and characterized, providing crucial information about the energy barrier of the reaction. Furthermore, the study elucidated the structures of the Meisenheimer intermediates and the transition states along the intrinsic reaction coordinate (IRC), offering a comprehensive understanding of the reaction mechanism. chemrxiv.orgnih.gov

The unexpected experimental observation of the disubstituted product, where the alkoxy group is also replaced by the amine, was rationalized through these computational models. The calculations indicated that the Meisenheimer complex could play a pivotal role in facilitating the second substitution. rsc.org

Below is a representative data table summarizing the types of stationary points identified in the computational study of the reaction between a 6-alkoxy-4-chloro-5-nitropyrimidine and a primary amine, which serves as a model for understanding the reactivity of this compound.

| Stationary Point | Description | Significance in the Reaction Mechanism |

| Pre-reactive Complex | A weakly bound assembly of the reactant molecules. | Orients the reactants for optimal reaction trajectory and can lower the overall activation energy. |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Determines the rate of the reaction; its structure reveals the nature of bond-making and bond-breaking. |

| Meisenheimer Complex | A stable intermediate formed by the addition of the nucleophile to the aromatic ring. | Confirms the stepwise nature of the SNAr mechanism. |

Analysis of Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hydrogen Bonding, Lattice Energies)

Studies on substituted 5-nitropyrimidines have highlighted the importance of hydrogen bonding in defining their crystal structures. For instance, in amino-substituted dimethoxy-nitropyrimidines, intricate networks of hydrogen bonds are observed. In 2-amino-4,6-dimethoxy-5-nitropyrimidine, molecules are linked by N—H···N and N—H···O hydrogen bonds, forming sheets. researchgate.net The isomeric 4-amino-2,6-dimethoxy-5-nitropyrimidine exhibits dimers linked by N—H···N hydrogen bonds, which are further connected into sheets through C—H···O interactions. researchgate.net These sheets are then linked by π–π stacking interactions to form a three-dimensional structure. researchgate.net

The presence of the nitro group and the pyrimidine ring in this compound suggests that C—H···O and C—H···N hydrogen bonds, as well as π-π stacking interactions between the pyrimidine rings, will be crucial in its crystal packing. The ethoxy groups can also participate in weak C—H···O interactions.

Computational methods can be employed to predict and analyze these intermolecular interactions and to estimate the lattice energy of the crystal. Quantum Theory of Atoms in Molecules (QTAIM) analysis can characterize the nature and strength of hydrogen bonds. rsc.org Symmetry-Adapted Perturbation Theory (SAPT) calculations can decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the forces holding the crystal together. rsc.org

The lattice energy, a measure of the stability of the crystal lattice, can be calculated using theoretical models or estimated using the Born-Haber cycle if appropriate experimental data are available. libretexts.orgyoutube.com For molecular crystals, the lattice energy is the sum of all intermolecular interaction energies.

The following table summarizes the types of intermolecular interactions expected to be significant in the crystal packing of this compound, based on the analysis of its analogues.

| Type of Interaction | Description | Potential Role in Crystal Packing of this compound |

| C—H···O Hydrogen Bonds | Interaction between a C-H donor and an oxygen atom of the nitro or ethoxy group. | Likely to be a significant contributor to the formation of supramolecular synthons, linking molecules into chains or sheets. |

| C—H···N Hydrogen Bonds | Interaction between a C-H donor and a nitrogen atom of the pyrimidine ring. | Can contribute to the overall stability of the crystal lattice by forming additional intermolecular connections. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Expected to occur between the electron-deficient pyrimidine rings, contributing to the formation of a stable three-dimensional network. |

| van der Waals Forces | Weak, non-specific interactions between molecules. | Provide a general cohesive force that contributes to the overall lattice energy. |

Synthetic Applications and Medicinal Chemistry Relevance of 4,6 Diethoxy 5 Nitropyrimidine Scaffolds

Utility as a Precursor in Complex Heterocyclic Synthesis

The strategic placement of functional groups on the 4,6-diethoxy-5-nitropyrimidine ring makes it an excellent starting material for the synthesis of more intricate heterocyclic structures. The nitro group can be readily reduced to an amino group, which, in conjunction with the adjacent ring nitrogens and the reactive ethoxy groups at positions 4 and 6, sets the stage for various cyclization reactions.

The synthesis of purine (B94841) and pteridine (B1203161) analogues is a cornerstone of medicinal chemistry, as these bicyclic systems are fundamental components of nucleic acids and various cofactors, making them prime targets for drug development. The this compound scaffold serves as a key building block in the construction of these important molecular frameworks.

The general approach to synthesizing purine analogues from this scaffold involves a sequence of reduction and cyclization steps. The nitro group at the 5-position is first reduced to an amino group, typically using a reducing agent such as hydrogen gas with a palladium catalyst, to form 4,6-diethoxy-5-aminopyrimidine. This intermediate is then reacted with a one-carbon synthon, such as formic acid or a derivative, to close the imidazole (B134444) ring and form the purine core. The ethoxy groups at the 6- and 8-positions (purine numbering) can be retained in the final product or displaced by other functional groups to modulate the biological activity of the resulting purine analogue.

Similarly, for the synthesis of pteridine analogues, the reduced 4,6-diethoxy-5-aminopyrimidine can be condensed with a 1,2-dicarbonyl compound. This reaction leads to the formation of the pyrazine (B50134) ring, completing the pteridine skeleton. The nature of the dicarbonyl compound determines the substitution pattern on the newly formed ring, offering a route to a diverse library of pteridine derivatives. The reactivity of the diethoxy-substituted pyrimidine (B1678525) allows for controlled and sequential reactions to build these complex bicyclic systems.

Table 1: Key Intermediates and Reagents in the Synthesis of Purine and Pteridine Analogues from this compound

| Target Heterocycle | Key Pyrimidine Intermediate | Cyclization Reagent Example |

| Purine Analogue | 4,6-Diethoxy-5-aminopyrimidine | Formic acid |

| Pteridine Analogue | 4,6-Diethoxy-5-aminopyrimidine | Glyoxal |

Beyond purines and pteridines, the this compound scaffold is instrumental in the synthesis of other fused pyrimidine systems, such as pyrimidopyrimidines and pyrimidodiazepinones. These structures are also of significant interest in medicinal chemistry due to their diverse pharmacological activities.

The synthesis of pyrimidopyrimidines can be achieved by first reducing the nitro group of this compound to an amine. The resulting 5-aminopyrimidine (B1217817) derivative can then undergo cyclization with a suitable three-carbon electrophilic partner. For instance, reaction with a β-keto ester can lead to the formation of a new pyrimidine ring fused to the original one.

For the construction of pyrimidodiazepinone systems, a seven-membered ring fused to the pyrimidine core, a similar strategy is employed. Following the reduction of the nitro group, the resulting diamino-pyrimidine precursor can be reacted with a dicarbonyl compound or a derivative that can form a seven-membered ring. The specific reagents and reaction conditions can be tailored to control the regioselectivity of the cyclization and the final structure of the fused system.

Contribution to Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a valuable tool in structure-activity relationship (SAR) studies, which are crucial for the rational design of new drugs. By systematically modifying the substituents on this core structure, medicinal chemists can probe the interactions of the resulting molecules with their biological targets and optimize their pharmacological properties.

The systematic replacement of the ethoxy groups with other alkoxy groups, amines, or halogens allows for a detailed investigation of how these changes affect the molecule's chemical reactivity and its biological function. For example, varying the length of the alkyl chain in the alkoxy group can impact the lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Similarly, introducing different amines at these positions can modulate the basicity and hydrogen bonding capabilities of the molecule. The electronic nature of the substituent at the 5-position is also a critical determinant of activity. Replacing the nitro group with other electron-withdrawing or electron-donating groups can significantly alter the reactivity of the pyrimidine ring and its interactions with biological macromolecules.

Table 2: Potential Modifications of the this compound Scaffold for SAR Studies

| Position | Original Group | Potential Modifications | Potential Impact |

| 4 and 6 | Ethoxy (-OEt) | Other alkoxy groups, amines, halogens | Altered lipophilicity, solubility, hydrogen bonding, and steric interactions |

| 5 | Nitro (-NO2) | Amino (-NH2), cyano (-CN), halogen | Modified electronic properties, hydrogen bonding potential, and reactivity |

Role in the Development of Pharmaceutical Intermediates

While not always a part of the final drug structure, this compound and its derivatives can serve as crucial pharmaceutical intermediates. These are chemical compounds that are used in the synthesis of active pharmaceutical ingredients (APIs). The reactivity of the 5-nitropyrimidine (B80762) core makes it a valuable building block for constructing more complex molecules.

A closely related analogue, 4,6-dichloro-2-methyl-5-nitropyrimidine, is a known key intermediate in the synthesis of the antihypertensive drug moxonidine. This highlights the potential of the 4,6-disubstituted-5-nitropyrimidine scaffold in the pharmaceutical industry. The diethoxy derivative offers an alternative to the dichloro analogue, with the ethoxy groups potentially offering different reactivity profiles and advantages in certain synthetic routes. For instance, the ethoxy groups might be more easily displaced than chloro groups under specific conditions or might be retained to influence the properties of a downstream intermediate. The versatility of this scaffold allows for its incorporation into various synthetic pathways aimed at producing a wide range of therapeutic agents.

Integration into Drug Discovery and Development Pipelines

The 5-nitropyrimidine scaffold is a recognized pharmacophore that has been integrated into numerous drug discovery and development pipelines. Its value lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The diethoxy- variant is part of a broader class of 4,6-disubstituted-5-nitropyrimidines that serve as foundational structures for targeted therapies.

Researchers have utilized these pyrimidine cores as chemical intermediates for creating arylamino-fused pyrimidines, which have been investigated as corticotropin-releasing factor antagonists. clockss.org The general scaffold has also been explored in the search for endothelin receptor antagonists, although the specific substitution pattern is critical for biological activity. acs.orgacs.org For instance, in certain molecular contexts, a 4,6-disubstitution pattern was found to yield poorly active compounds for this specific target, highlighting the importance of precise structural modifications. acs.orgacs.org

The interest in this scaffold is further supported by the biological activity of its close analogues. The hydrolyzed precursor, 4,6-dihydroxy-5-nitropyrimidine (B14392), is known to be a potent and selective inhibitor of 4-nitrophenol (B140041) glucuronidation and an inhibitor of thymidine (B127349) phosphorylase activity. sigmaaldrich.com Such findings provide a strong rationale for the continued exploration of the 5-nitropyrimidine chemical space in the development of new therapeutic agents. The core structure serves as a starting point for synthesizing various heterocyclic systems with potential biological relevance, such as aza pteridines. oregonstate.edu

Diversification of Chemical Libraries for Lead Compound Identification

The structure of 4,6-disubstituted-5-nitropyrimidines, particularly the highly reactive precursor 4,6-dichloro-5-nitropyrimidine (B16160), is exceptionally well-suited for the construction of diversified chemical libraries. These libraries are essential for high-throughput screening campaigns aimed at identifying novel lead compounds. The synthetic tractability of the pyrimidine core allows for the systematic introduction of a wide array of chemical functionalities.

The primary strategy for diversification involves the sequential nucleophilic aromatic substitution (SNAr) of the leaving groups (typically chlorides) at the C4 and C6 positions. clockss.org The presence of the C5-nitro group enhances the reactivity of these positions, enabling reactions with a broad range of nucleophiles, including primary and secondary amines. researchgate.net This sequential approach allows chemists to introduce two different points of diversity in a controlled manner, generating large collections of unique molecules from a common scaffold.

A modern application of this principle is in the generation of DNA-Encoded Libraries (DELs). nih.gov The 5-nitro-4,6-dichloropyrimidine scaffold is used to create millions of compounds, where each unique chemical structure is tagged with a specific DNA barcode. nih.gov This technology enables massive-scale screening against protein targets to identify potential drug candidates. nih.gov The differential reactivity of the C4 and C6 positions can be exploited to first attach the DNA-linker and then introduce a diverse set of building blocks in subsequent steps. nih.gov

The table below illustrates a conceptual pathway for library diversification starting from the dichloro precursor.

| Step | Reagent/Reactant | Position(s) Reacting | Intermediate/Product | Purpose |

| 1 | Sodium Ethoxide (NaOEt) | C4, C6 | This compound | Creation of the core scaffold |

| 2a | Nucleophile 1 (e.g., R¹-NH₂) | C4 | 4-(R¹-amino)-6-chloro-5-nitropyrimidine | First point of diversity |

| 2b | Nucleophile 2 (e.g., R²-NH₂) | C6 | 4-(R¹-amino)-6-(R²-amino)-5-nitropyrimidine | Second point of diversity |

This systematic approach allows for the creation of vast chemical libraries essential for modern lead compound identification.

Emerging Applications in Synthetic Organic Chemistry

Beyond its direct role in medicinal chemistry, the this compound scaffold and its precursors are valuable tools in synthetic organic chemistry. The inherent reactivity of the pyrimidine core enables the development of novel synthetic routes to complex heterocyclic systems.

Advanced Catalytic Applications

Currently, there is limited published research detailing the direct use of this compound as a catalyst. Its primary role in the scientific literature is that of a reactive intermediate and a structural scaffold rather than a catalytic agent.

Novel Synthetic Methodologies Enabled by the Pyrimidine Core

The synthetic utility of the 5-nitropyrimidine core is rooted in the predictable and controllable reactivity of its substituents. The electron-withdrawing nature of the nitro group at the C5 position strongly activates the C4 and C6 positions toward nucleophilic aromatic substitution (SNAr), making the precursor 4,6-dichloro-5-nitropyrimidine a highly valuable starting material. oregonstate.edunih.gov The synthesis of this compound itself is a straightforward example of this methodology, achieved by reacting the dichloro-analogue with sodium ethoxide. oregonstate.edu

Recent studies have uncovered more complex and sometimes unexpected reactivity, which opens avenues for novel synthetic methodologies. For example, research on related 6-alkoxy-4-chloro-5-nitropyrimidines revealed that reaction with primary amines under mild conditions did not lead to the expected simple substitution of the chlorine atom. chemrxiv.org Instead, the reaction proceeded to displace both the chlorine at C4 and the alkoxy group at C6, resulting in the formation of a symmetric N4,N6-disubstituted-5-nitropyrimidine-4,6-diamine. chemrxiv.org This surprising outcome, where a typically less labile alkoxy group is displaced, provides a new synthetic route to symmetrically disubstituted pyrimidines under mild conditions and underscores the unique reactivity imparted by the electronic arrangement of the core. chemrxiv.org

This reactivity profile allows chemists to access a variety of substituted pyrimidines that are key intermediates for more complex targets, such as purine analogues and other fused heterocyclic systems. chemrxiv.org

The table below summarizes key synthetic transformations involving the 4,6-disubstituted-5-nitropyrimidine core.

| Starting Material | Reagent(s) | Key Transformation | Product Type | Ref |

| 4,6-Dichloro-5-nitropyrimidine | Sodium Ethoxide in Ethanol (B145695) | Double SNAr | This compound | oregonstate.edu |

| 4,6-Dichloro-5-nitropyrimidine | 1. Amine 1 (R¹NH₂) 2. Amine 2 (R²NH₂) | Sequential SNAr | Unsymmetrical 4,6-Diamino-5-nitropyrimidine | clockss.org |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine (e.g., Benzylamine) | Double SNAr (unexpected) | Symmetrical N4,N6-Dialkyl-5-nitropyrimidine-4,6-diamine | chemrxiv.org |

These methodologies demonstrate the versatility of the 5-nitropyrimidine core as a platform for constructing diverse and complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.